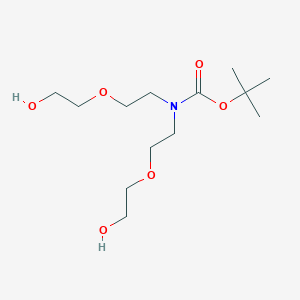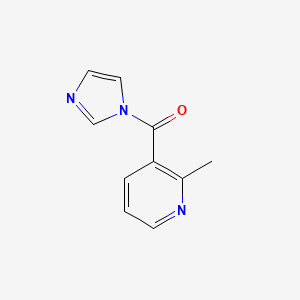
N-Boc-N-bis(PEG1-OH)
Descripción general
Descripción
N-Boc-N-bis(PEG1-OH) is a branched polyethylene glycol (PEG) derivative with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under acidic conditions . This compound is commonly used as a PEG linker in various chemical and biological applications .
Mecanismo De Acción
Target of Action
N-Boc-N-bis(PEG1-OH) is a small PEG linker compound . The primary targets of this compound are proteins that can be conjugated or labeled through the reactive functional groups that can be created from its terminal hydroxy groups .
Mode of Action
The compound has two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its protein targets and modify them through the creation of new functional groups.
Pharmacokinetics
The compound is soluble in water, dmso, dcm, and dmf , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-N-bis(PEG1-OH) are dependent on the proteins it targets and the functional groups that are created. The compound can be used for the conjugation of proteins and biotin labeling , which can have various effects depending on the specific proteins and cells involved.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N-Boc-N-bis(PEG1-OH) include pH (since the Boc protected amino group can be deprotected under acidic conditions ) and temperature (since the compound is stable at -20°C ).
Análisis Bioquímico
Biochemical Properties
The role of N-Boc-N-bis(PEG1-OH) in biochemical reactions is primarily as a linker in the synthesis of PROTACs . The hydroxy groups of N-Boc-N-bis(PEG1-OH) enable further derivatization or replacement with other reactive functional groups . The protected amines can be deprotected under acidic conditions .
Cellular Effects
As a PEG-based compound, it is likely to influence cell function through its role in drug delivery systems .
Molecular Mechanism
The molecular mechanism of N-Boc-N-bis(PEG1-OH) is primarily related to its role as a linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
As a PEG-based compound, it is likely to have good stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG1-OH) typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group and the preservation of the hydroxy groups . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of N-Boc-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N-bis(PEG1-OH) undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The hydroxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups at the hydroxy positions.
Major Products Formed
Deprotection: The removal of the Boc group yields a free amine derivative.
Aplicaciones Científicas De Investigación
N-Boc-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-N-bis(PEG2-OH): Similar to N-Boc-N-bis(PEG1-OH) but with a longer PEG chain.
N-Boc-N-bis(PEG3-OH): Another similar compound with an even longer PEG chain.
Uniqueness
N-Boc-N-bis(PEG1-OH) is unique due to its specific PEG chain length and the presence of both hydroxy and Boc-protected amino groups. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAOQUTADWQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)


